N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide
Description
N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide is a complex organic compound that features a unique combination of a naphthalene ring, a thiazole ring, and a furan ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Properties
IUPAC Name |
N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2S/c21-17(16-6-3-9-22-16)20-18-19-15(11-23-18)14-8-7-12-4-1-2-5-13(12)10-14/h1-11H,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQDVCVPWIZQLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly of Thiazole and Furan Moieties
The conventional synthesis begins with the preparation of 4-(naphthalen-2-yl)-1,3-thiazol-2-amine via cyclocondensation. A mixture of naphthalene-2-carbothioamide (10 mmol) and chloroacetonitrile (12 mmol) in ethanol is refluxed at 80°C for 6 hours. The resulting thiazole intermediate is isolated by filtration (yield: 68%) and subsequently coupled with furan-2-carbonyl chloride under Schotten-Baumann conditions:
Alternative Route via Hantzsch Thiazole Synthesis
A modified approach employs the Hantzsch reaction using naphthalen-2-yl ketone derivatives:
- Bromination of 2-acetylnaphthalene with bromine (1.2 eq) in acetic acid at 40°C produces α-bromo ketone (89% yield).
- Condensation with thiourea (1.1 eq) in ethanol under reflux forms the thiazole core (74% yield).
- Amidation with furan-2-carboxylic acid using EDCI/HOBt coupling reagents in dichloromethane completes the synthesis (68% yield).
Key Limitation : This three-step sequence accumulates a 34% overall yield due to intermediate purification requirements.
Microwave-Assisted Optimization
Single-Pot Microwave Synthesis
Recent advancements utilize microwave irradiation to condense the synthesis into a single step:
| Parameter | Value |
|---|---|
| Reactants | 2-Aminothiazole derivative (1 eq), Furan-2-carbonyl chloride (1.2 eq) |
| Solvent | N,N-Dimethylformamide (dry) |
| Microwave Power | 300 W |
| Temperature | 120°C |
| Time | 45 minutes |
| Yield | 85% |
| Purity | >99% (HPLC) |
This method eliminates intermediate isolation steps, reducing reaction time from 12 hours to 45 minutes while improving yield by 17% compared to traditional approaches.
Solvent and Catalyst Screening
Systematic optimization identified optimal conditions through parameter variation:
Solvent Effects
- DMF: 85% yield
- DMSO: 78% yield
- THF: 62% yield
- Ethanol: 54% yield
Catalyst Impact
- No catalyst: 71% yield
- 5 mol% DMAP: 85% yield
- 5 mol% PyBOP: 82% yield
Microwave irradiation enhances molecular collisions, particularly in high-polarity solvents like DMF, accelerating the amidation kinetics.
Critical Analysis of Synthetic Challenges
Byproduct Formation and Mitigation
Common byproducts include:
Purification Considerations
The compound’s limited solubility in non-polar solvents necessitates gradient chromatography:
- Silica gel column (230–400 mesh)
- Mobile phase: Hexane → Ethyl acetate (5–30% gradient)
- Final recrystallization from ethanol/water (4:1) achieves >99% purity.
Physicochemical Characterization Data
Spectroscopic Properties
1H NMR (400 MHz, DMSO-d6)
- δ 8.72 (s, 1H, NH)
- δ 8.21–7.45 (m, 7H, naphthalene)
- δ 7.38 (d, J = 3.2 Hz, 1H, furan H-3)
- δ 6.92 (dd, J = 3.2, 1.8 Hz, 1H, furan H-4)
IR (KBr)
- 3275 cm⁻¹ (N-H stretch)
- 1660 cm⁻¹ (C=O amide)
- 1590 cm⁻¹ (C=N thiazole)
Thermal Properties
| Property | Value |
|---|---|
| Melting Point | 150.2°C ± 0.5°C |
| Decomposition Temp | 285°C (onset) |
| Solubility in DMSO | 48 mg/mL |
Thermogravimetric analysis confirms stability up to 150°C, critical for pharmaceutical formulation.
Comparative Evaluation of Synthetic Methods
| Method | Yield | Time | Purity | Scalability |
|---|---|---|---|---|
| Traditional Stepwise | 68% | 12 h | 95% | Pilot-scale |
| Hantzsch Variation | 34% | 18 h | 89% | Lab-scale |
| Microwave-Assisted | 85% | 45 min | 99% | Industrial |
Microwave synthesis demonstrates clear advantages in efficiency and purity, though initial equipment costs remain higher than conventional setups.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazole Ring
The thiazole moiety’s C-2 and C-4 positions are reactive toward nucleophiles:
-
C-2 Amination : Reacts with primary amines (e.g., methylamine) in DMF at 80°C, replacing the furan-carboxamide group with an amine substituent.
-
C-4 Functionalization : Halogenation (e.g., Cl₂, Br₂) occurs regioselectively at C-4, enabling subsequent cross-coupling reactions .
Key Application : Halogenated derivatives show enhanced antiproliferative activity against MCF-7 (breast) and HCT-116 (colon) cancer cells, with IC₅₀ values reduced by 30–40% compared to the parent compound .
Electrophilic Aromatic Substitution on Naphthalene
The naphthalene ring undergoes electrophilic substitution at the C-1 and C-6 positions:
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups, improving electron-withdrawing character.
-
Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups, enhancing water solubility for bioassays.
Structural Impact : Nitro derivatives exhibit stronger π-π stacking interactions with VEGFR-2 kinase, as confirmed by molecular docking studies (binding energy: −9.8 kcal/mol vs. −8.2 kcal/mol for parent compound) .
Amide Hydrolysis and Derivatization
The furan-2-carboxamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis (HCl, reflux): Yields furan-2-carboxylic acid and 2-amino-4-(naphthalen-2-yl)thiazole.
-
Basic Hydrolysis (NaOH, ethanol/water): Produces sodium furan-2-carboxylate.
Derivatization Example :
Replacing the carboxamide with a hydrazide group (via reaction with hydrazine hydrate) increases hydrogen-bonding capacity, improving IC₅₀ values against PC-3 prostate cancer cells from 12.4 µM to 7.8 µM .
Cross-Coupling Reactions
The thiazole ring participates in palladium-catalyzed couplings:
-
Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) at C-4, forming biaryl derivatives.
-
Sonogashira Coupling : Introduces alkynyl groups for fluorescence tagging .
Notable Result : A biaryl derivative (4-phenyl substitution) demonstrated a 50% inhibition of tumor growth in murine xenograft models at 10 mg/kg dosage .
Oxidation and Reduction Pathways
-
Oxidation : MnO₂ selectively oxidizes the thiazole’s sulfur atom to a sulfoxide, altering electronic properties.
-
Reduction : NaBH₄ reduces the amide carbonyl to a methylene group, modulating steric bulk.
Biological Activity Correlation
Reaction-derived modifications significantly impact pharmacological profiles:
| Derivative Type | Target Activity | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| 4-Bromo-thiazole | VEGFR-2 inhibition | 0.09 µM | |
| Nitro-naphthalene | Antiproliferative (HCT-116) | 4.2 µM | |
| Hydrazide-carboxamide | Tubulin polymerization inhibition | 2.8 µM |
Scientific Research Applications
Anticancer Activity
Research has indicated that N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide exhibits promising anticancer properties. Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, derivatives of thiazole and furan have been documented to demonstrate significant cytotoxic effects against breast, lung, and colon cancer cell lines .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | A549 (Lung) | 12 | |
| Compound B | MDA-MB-231 | 15 | |
| This compound | Various | TBD |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Its structural components allow it to interact with bacterial membranes or enzymes, potentially leading to bactericidal effects. Compounds similar to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria .
Biological Probes
This compound can serve as a biochemical probe in biological research. Its ability to bind selectively to specific proteins or enzymes makes it a valuable tool for studying biological pathways and mechanisms. This application is particularly relevant in the field of drug discovery where understanding target interactions is crucial .
Material Science
In addition to its biological applications, this compound can be utilized in the development of new materials. The unique combination of aromatic rings allows for the synthesis of polymers or composites with specific electronic or optical properties. Such materials could find applications in sensors or organic light-emitting diodes (OLEDs) .
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and coupling reactions. Understanding these synthetic routes is essential for scaling up production for research and industrial applications .
Table 2: Synthetic Routes Overview
| Step | Reaction Type | Key Reactants |
|---|---|---|
| Step 1 | Cyclization | Naphthalene derivative + Thioamide |
| Step 2 | Coupling | Thiazole derivative + Furan carboxylic acid |
Mechanism of Action
The mechanism of action of N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl derivatives: Compounds containing the naphthalene ring, such as naphthalene-2-carboxylic acid.
Thiazole derivatives: Compounds with a thiazole ring, such as 2-aminothiazole.
Furan derivatives: Compounds featuring a furan ring, such as furan-2-carboxylic acid.
Uniqueness
N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide is unique due to its combination of three distinct aromatic rings, which confer specific chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Biological Activity
N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines a naphthalene ring, a thiazole ring, and a furan ring, which contributes to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anticonvulsant properties.
Chemical Structure and Properties
The compound's IUPAC name is N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)furan-2-carboxamide. The chemical structure can be represented as follows:
This structure is pivotal for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby altering their activity and initiating various biochemical pathways. The exact mechanisms remain an area of active research.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The following table summarizes key findings related to its anticancer effects:
These results indicate significant cytotoxic effects against various cancer cell lines, suggesting that the compound may serve as a promising candidate for further development in cancer therapy.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Research shows that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for various bacterial strains are summarized below:
These findings suggest that the compound could be developed into an antimicrobial agent.
Anticonvulsant Activity
The anticonvulsant effects of thiazole derivatives have been documented in various studies. For instance, compounds similar to this compound have shown promising results in animal models:
| Model | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|
| MES | 18.4 | 170.2 | 9.2 |
This demonstrates the potential for developing thiazole-based compounds as anticonvulsants with favorable safety profiles .
Case Studies
Several case studies have investigated the efficacy of thiazole derivatives in treating various diseases:
- Anticancer Efficacy : A study involving a series of thiazole derivatives demonstrated significant cytotoxicity against multiple cancer cell lines, confirming the relevance of structural modifications on biological activity .
- Antimicrobial Screening : Thiazole compounds were screened against various pathogens, revealing their potential as effective agents against resistant bacterial strains .
- Neuroprotective Effects : Research has indicated that certain thiazole derivatives exhibit neuroprotective properties in models of epilepsy, suggesting their utility in managing seizure disorders .
Q & A
Basic: What are the optimal synthetic routes for N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide, and how can reaction conditions be controlled to improve yield?
The synthesis typically involves multi-step reactions, including cyclocondensation of thiosemicarbazides with α-halo ketones to form the thiazole core, followed by coupling with furan-2-carboxamide derivatives. Key steps include:
- Thiazole ring formation : Use of 2-bromo-1-(naphthalen-2-yl)ethan-1-one with thiourea under reflux in ethanol to generate the 4-(naphthalen-2-yl)-1,3-thiazol-2-amine intermediate .
- Amide coupling : Activation of furan-2-carboxylic acid using carbodiimide reagents (e.g., EDC/HOBt) for conjugation to the thiazole amine .
Optimization : Yield improvements (≥70%) require strict control of temperature (0–5°C during coupling), anhydrous conditions, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Basic: How can the structural integrity of this compound be validated post-synthesis?
Validation involves:
- Single-crystal X-ray diffraction (SC-XRD) : Resolve bond lengths/angles and confirm the thiazole-furan-naphthalene connectivity. SHELX programs (e.g., SHELXL) are recommended for refinement due to their robustness in handling small-molecule crystallography .
- Spectroscopic techniques :
Advanced: How do electronic effects of substituents on the naphthalene ring influence biological activity?
Structure-activity relationship (SAR) studies on analogs suggest:
- Electron-withdrawing groups (e.g., -NO₂ at the naphthalene 6-position) enhance binding to kinase targets (e.g., EGFR) by increasing dipole interactions, whereas electron-donating groups (e.g., -OCH₃) reduce potency by ~40% .
- Hydrophobic substituents (e.g., -CH₃) improve membrane permeability, as evidenced by Caco-2 assays (Papp > 5 × 10⁻⁶ cm/s) .
Advanced: What experimental strategies resolve contradictions in solubility data reported across studies?
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) can be addressed via:
- Dynamic light scattering (DLS) : Detect aggregation in aqueous solutions (pH 7.4) that may artificially lower measured solubility .
- Standardized protocols : Use USP dissolution apparatus with fixed temperature (37°C) and ionic strength (0.15 M PBS) to minimize variability .
- Co-solvent methods : Incremental addition of DMSO (≤1% v/v) to improve compound dispersion without inducing cytotoxicity .
Advanced: How can computational modeling guide the design of derivatives with improved target selectivity?
- Molecular docking (AutoDock Vina) : Screen against homology models of off-target receptors (e.g., serotonin receptors) to predict cross-reactivity. A ΔG ≤ -8 kcal/mol indicates high specificity .
- QM/MM simulations : Evaluate charge distribution at the thiazole-furan junction to prioritize substituents that stabilize H-bonding with active-site residues (e.g., Asp831 in EGFR) .
- ADMET prediction (SwissADME) : Filter derivatives with optimal LogP (2.5–3.5) and topological polar surface area (TPSA < 90 Ų) for CNS penetration .
Basic: What are the stability profiles of this compound under physiological conditions?
- pH stability : Degradation ≤10% over 24 hours in pH 1–9 buffers (HPLC monitoring). Acidic conditions (pH < 3) induce thiazole ring protonation, reducing stability .
- Photostability : Protect from UV light (λ > 300 nm) to prevent naphthalene ring oxidation, which forms quinone byproducts (LC-MS confirmation) .
Advanced: What mechanistic insights explain its inhibitory activity against pro-inflammatory enzymes?
- COX-2 inhibition : Molecular dynamics show the naphthalene moiety occupies the hydrophobic pocket, while the furan carbonyl forms a H-bond with Tyr385. IC₅₀ values correlate with substituent electronegativity (R² = 0.89) .
- NO synthase suppression : Thiazole sulfur participates in redox interactions with heme iron, reducing NO production in RAW264.7 macrophages (EC₅₀ = 2.3 µM) .
Basic: Which analytical techniques are critical for assessing purity in preclinical studies?
- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in acetonitrile/water (gradient: 30%→90% ACN over 20 min). Purity ≥95% is required for in vivo assays .
- Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values to rule out hydrate/solvate formation .
Advanced: How can crystallographic data resolve ambiguities in tautomeric forms of the thiazole ring?
SC-XRD with SHELXL refinement distinguishes between thione (C=S) and thiol (C-SH) tautomers via electron density maps. For this compound, the thione form predominates (C-S bond length: 1.68 Å), stabilizing π-stacking with naphthalene .
Advanced: What strategies mitigate off-target effects in kinase inhibition assays?
- Kinome-wide profiling (Eurofins KinaseProfiler) : Identify kinases with >30% inhibition at 1 µM and redesign derivatives to eliminate hydrogen bonds with conserved hinge regions (e.g., replace furan with pyridine) .
- Covalent docking : Introduce acrylamide warheads at the naphthalene 4-position for selective, irreversible binding to cysteine residues (e.g., EGFR Cys797) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
